molecular formula C12H11N3O2 B12358780 N'-hydroxy-2-phenoxypyridine-3-carboximidamide

N'-hydroxy-2-phenoxypyridine-3-carboximidamide

Cat. No.: B12358780
M. Wt: 229.23 g/mol
InChI Key: GSVSUHTZMHNPNL-UHFFFAOYSA-N
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Description

N’-hydroxy-2-phenoxypyridine-3-carboximidamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a pyridine ring, a phenoxypyridine moiety, and an imidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-phenoxypyridine-3-carboximidamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-phenoxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The phenoxy and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N’-hydroxy-2-phenoxypyridine-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxypyridine-3-carboximidamide
  • N-hydroxy-2-phenoxypyridine-3-carboxamide
  • 2-phenoxypyridine-3-carboxylic acid

Uniqueness

N’-hydroxy-2-phenoxypyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and imidamide groups contribute to its potential as an enzyme inhibitor and its versatility in chemical reactions.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N'-hydroxy-2-phenoxypyridine-3-carboximidamide

InChI

InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15)

InChI Key

GSVSUHTZMHNPNL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N

Origin of Product

United States

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